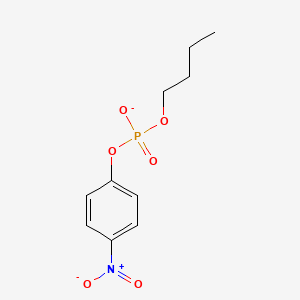

Butyl 4-nitrophenyl phosphate

Description

Properties

CAS No. |

18123-87-0 |

|---|---|

Molecular Formula |

C10H13NO6P- |

Molecular Weight |

274.19 g/mol |

IUPAC Name |

butyl (4-nitrophenyl) phosphate |

InChI |

InChI=1S/C10H14NO6P/c1-2-3-8-16-18(14,15)17-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,14,15)/p-1 |

InChI Key |

UGINGUPXPUTKOU-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare butyl 4-nitrophenyl phosphate with structurally related organophosphates, emphasizing their applications, reactivity, and biochemical roles.

Structural and Functional Insights

Alkyl vs. In contrast, aryl esters like BNPP exhibit greater stability due to resonance effects, making them suitable for studying phosphodiester cleavage . Paraoxon’s ethyl groups contribute to its volatility and reactivity, mimicking organophosphate pesticides and CWAs .

Enzymatic Specificity: p-NPP is a preferred substrate for ALP due to its monoester structure, enabling efficient hydrolysis to 4-nitrophenol . Substituted variants like 2-chloro-4-nitrophenyl phosphate show enhanced reactivity with specific phosphatases, attributed to electron-withdrawing groups stabilizing transition states .

Catalytic and Environmental Relevance: BNPP’s diester structure models RNA/DNA cleavage, aiding studies on artificial nucleases . p-NPP hydrolysis is coupled with bioremediation pathways, where phosphatases convert toxic 4-nitrophenol to less harmful metabolites .

Hydrolysis Kinetics and Stability

- This compound : Predicted to hydrolyze slower than paraoxon due to steric hindrance from the butyl group.

- Paraoxon : Rapid hydrolysis under alkaline conditions or via phosphotriesterases, critical for decontamination strategies .

- BNPP : Requires metal catalysts (e.g., Hf–Ni frameworks) for efficient cleavage, reflecting the stability of aryl phosphodiesters .

Q & A

Basic: What are standard protocols for using 4-nitrophenyl phosphate (4-NPP) in enzyme activity assays?

4-NPP is widely used as a chromogenic substrate for alkaline phosphatase (ALP) and other phosphatases. Methodological steps include :

- Substrate preparation : Dissolve 4-NPP in Tris buffer (pH 8.0–10.0) at 1–10 mM. Ensure solubility by vortexing and filtering .

- Reaction conditions : Incubate with enzyme at 25–37°C. Monitor hydrolysis by measuring 4-nitrophenolate release at 405 nm (ε = 18,800 M⁻¹cm⁻¹ under basic conditions) using spectrophotometry .

- Controls : Include blanks without enzyme or substrate to correct for background absorbance.

- Stability : Store 4-NPP at 2–8°C in the dark; it remains stable for 24 months .

Basic: How is 4-nitrophenyl phosphate synthesized, and what are critical yield-limiting factors?

Synthesis typically involves phosphorylation of 4-nitrophenol. Key steps :

- Phosphorylation : React 4-nitrophenol with phosphorus oxychloride (POCl₃) in anhydrous conditions.

- Neutralization : Quench with sodium hydroxide to form the disodium salt (yield ~52%) .

- Purification : Crystallize from ethanol/water mixtures.

Yield limitations : Moisture during phosphorylation reduces efficiency. Impurities in starting materials (e.g., 4-nitrophenol purity >99%) are critical .

Basic: What analytical techniques validate 4-NPP purity and hydrolysis products?

- Spectrophotometry : Quantify 4-nitrophenolate at 405 nm (pH >10) .

- HPLC-MS/MS : Resolve 4-NPP and degradation products using reverse-phase C18 columns with mobile phases like methanol/water (50:50) + 0.1% formic acid .

- Titrimetry : Assess free 4-nitrophenol contamination (<0.07%) .

Advanced: How do kinetic parameters (e.g., kcat/KM) vary for 4-NPP hydrolysis under different catalytic systems?

- Enzymatic catalysis : ALP shows kcat/KM ~10⁶ M⁻¹s⁻¹ at pH 10 .

- Artificial metalloenzymes : Zn(II)-dependent systems achieve kcat/KM = 14 M⁻¹s⁻¹, limited by suboptimal active-site geometry .

- pH effects : At pH 3.62–5.85 (acetate buffer), hydrolysis enthalpy (ΔH°) is -26.3 kJ/mol, indicating exothermicity .

Advanced: What mechanistic insights explain catalytic efficiency differences between natural and synthetic catalysts for 4-NPP hydrolysis?

- Natural enzymes : ALP uses a two-metal-ion mechanism for nucleophilic attack on the phosphate ester .

- Synthetic systems : Zn(His)₃ motifs in artificial metalloenzymes lack precise positioning of water nucleophiles, reducing turnover numbers (TON ≤50) .

- Nucleophilicity studies : Hydroxylamine (α-nucleophile) reacts 10³× faster with 4-NPP than non-α-nucleophiles (e.g., F⁻) due to lone-pair delocalization .

Advanced: How can calorimetry elucidate thermodynamic parameters of 4-NPP hydrolysis?

Isothermal titration calorimetry (ITC) measures ΔH° directly. For 4-NPP + H₂O → 4-nitrophenol + HPO₄²⁻:

- ΔH° = -26.3 kJ/mol at 25°C (acetate buffer, μ = 0.03 M) .

- Buffer choice (e.g., Tris vs. acetate) impacts protonation states and observed enthalpy .

Advanced: How to resolve contradictions in reported detection limits for 4-NPP-based assays?

Discrepancies arise from methodology:

- Spectrophotometry : Detection limit ~6.3×10⁻⁶ M (pH 4.5–10) .

- HPLC-MS/MS : Enhances sensitivity to nM levels by eliminating background interference .

Recommendation : Cross-validate using internal standards (e.g., deuterated 4-nitrophenol) .

Advanced: What strategies optimize 4-NPP hydrolysis rates in non-aqueous or mixed-solvent systems?

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Nucleophile engineering : α-nucleophiles (e.g., NH₂O⁻) enhance rates via "push-pull" mechanisms .

- Surfactants : Micellar systems (e.g., CTAB) improve substrate solubility and local concentration .

Advanced: How can 4-NPP derivatives improve specificity in oxidative stress biomarker detection?

Modify the phosphate group to target specific enzymes:

- Thiophosphate analogs : Resist non-specific hydrolysis, enhancing selectivity for phosphatases .

- Fluorogenic derivatives : Replace 4-nitrophenol with coumarin for fluorescence-based assays .

- SPE-HPLC-MS/MS : Solid-phase extraction coupled with tandem MS achieves multiplexed detection of 16 biomarkers .

Advanced: What synthetic routes enable structural modifications of 4-NPP for tailored applications?

- Ester variation : Replace butyl with aryl groups (e.g., 2-nitrophenyl) to study steric effects on hydrolysis .

- Phosphonate analogs : Synthesize bis(4-phosphonophenyl) phosphate for enhanced metal chelation .

- Hybrid substrates : Link 4-NPP to peptides (e.g., Nε-(carboxymethyl)-lysine) to probe glycation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.